

A Comparative Guide to Preclinical and Clinical LRRK2 Kinase Inhibitors

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Compound of Interest

Compound Name: LRRK2-IN-16

Cat. No.: B2932488

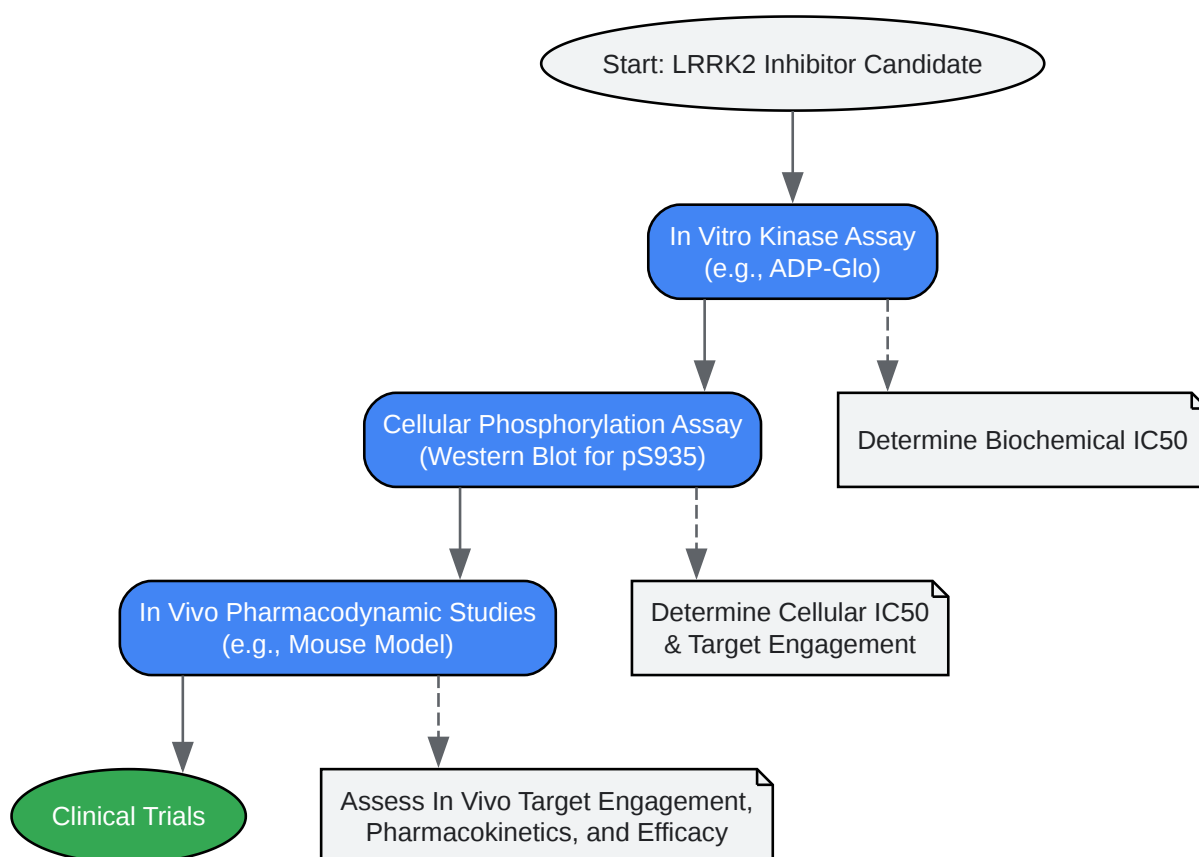
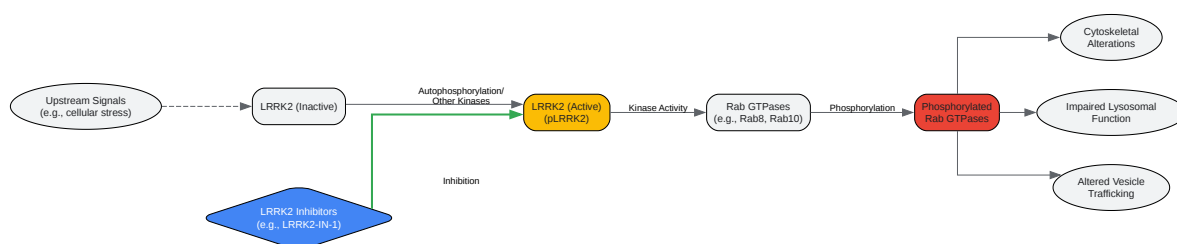
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Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target for Parkinson's disease, with mutations in the LRRK2 gene representing a significant genetic cause of both familial and sporadic forms of the disease. The resulting hyperactivity of the LRRK2 protein is believed to be a key driver in the disease's progression.^[1] This has spurred the development of numerous small molecule inhibitors aimed at modulating LRRK2's kinase activity. This guide provides a comparative analysis of prominent preclinical and clinical LRRK2 inhibitors, offering insights into their potency, selectivity, and cellular activity to aid researchers in selecting the appropriate tool for their studies.

While this guide aims to be comprehensive, specific information regarding "**LRRK2-IN-16**" was not available in the public domain at the time of writing. Therefore, this comparison focuses on well-characterized inhibitors such as the preclinical tool compound LRRK2-IN-1 and clinical candidates like DNL201 and BIIB122.

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein possessing both kinase and GTPase activity.^[2] It is implicated in a variety of cellular processes, including vesicle trafficking, cytoskeletal maintenance, and autophagy.^{[3][4]} A key breakthrough in understanding LRRK2's function was the identification of Rab GTPases as bona fide substrates.^[2] LRRK2-mediated phosphorylation of Rab proteins, such as Rab8 and Rab10, modulates their function in membrane trafficking, particularly within the endolysosomal system.^[2] Pathogenic mutations in LRRK2 enhance this phosphorylation, leading to downstream cellular dysfunction.^{[2][5]}



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